1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea
Description
1-[(4-Chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is a urea derivative featuring two distinct substituents: a 4-chlorobenzyl group and a 4-phenyloxan-4-ylmethyl group.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-18-8-6-16(7-9-18)14-22-19(24)23-15-20(10-12-25-13-11-20)17-4-2-1-3-5-17/h1-9H,10-15H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYGZQDQOAESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea typically involves the reaction of 4-chlorobenzyl isocyanate with 4-phenyloxan-4-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Urea derivatives with oxidized side chains.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 (Lung) | 2.39 ± 0.10 |
| HCT116 (Colon) | 3.90 ± 0.33 |
| PC3 (Prostate) | Not specified |
These values indicate that the compound exhibits comparable potency to established anticancer agents such as Sorafenib, which has IC50 values of 2.12 ± 0.18 μM for A549 and 2.25 ± 0.71 μM for HCT116 . The mechanism behind its anticancer activity is primarily attributed to the inhibition of specific kinases involved in tumor growth and proliferation.
Synthesis and Structural Characteristics
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea typically involves multi-step organic reactions where key intermediates are formed through selective substitutions and coupling reactions. The structural framework consists of a urea moiety that is crucial for its biological activity, particularly in targeting specific proteins involved in disease pathways .
Case Studies
- Antiproliferative Activity Study : A study evaluated a series of diaryl urea derivatives for their antiproliferative activity against multiple cancer cell lines. Modifications to the pyrimidine moiety significantly influenced the potency of these compounds, with the most active derivatives exhibiting IC50 values below 5 μM across several tested lines .
- In Vivo Studies : Future investigations are warranted to explore the in vivo efficacy and safety profile of this compound, which could lead to its development as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Analysis and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs from the evidence:
*Calculated based on structural inference due to lack of explicit data.
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in enhances metabolic stability but reduces solubility compared to the target compound’s oxane ring, which balances lipophilicity and polarity .
- Heterocyclic vs.
- Amino vs. Ether Linkages: The phenylamino group in enables π-π stacking and hydrogen bonding, contrasting with the oxane’s ether oxygen, which may favor interactions with polar residues in binding pockets .
Pharmacological Implications (Hypothetical)
- Target Compound: The oxane ring may improve blood-brain barrier penetration compared to ’s polar phenylamino group. Its rigidity could mimic bioactive conformations of natural ligands.
- Metabolism : The oxane’s ether linkage is less prone to oxidative metabolism than the hydroxyl group in or the amine in , suggesting longer half-life .
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18ClN2O2
- Molecular Weight : 304.78 g/mol
- SMILES Notation : Clc1ccc(cc1)C(=O)N(Cc2ccc(cc2)OCC)N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:
- Anticancer Activity : Studies have shown that urea derivatives can inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines. The presence of the chlorophenyl group is believed to enhance this activity by improving binding affinity to target proteins.
- Antimicrobial Properties : Some derivatives containing the urea moiety have demonstrated antimicrobial effects against a range of pathogens, suggesting potential use in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibition of specific kinases |
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity. Further testing revealed that the compound disrupted bacterial cell wall synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
